
4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline
Descripción general
Descripción
“4-(4-Bromophenoxy)aniline” is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 . It is available in the form of a brown color powder .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenoxy)aniline” consists of a bromophenoxy group attached to an aniline group .Physical And Chemical Properties Analysis
“4-(4-Bromophenoxy)aniline” is a brown color powder with a melting point of 104-110 °C . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Potential in Nonlinear Optical Materials
4-Bromo-3-(trifluoromethyl)aniline, a compound structurally related to 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline, has been explored for its potential applications in nonlinear optical (NLO) materials. This compound, alongside others, underwent vibrational analysis through Fourier Transform-Infrared and Fourier Transform-Raman techniques. The studies provided insights into the effects of substituent positions on vibrational spectra and the potential utility in NLO materials (Revathi et al., 2017).
Bromination Processes in Organic Synthesis
The bromination process of aromatic amines, including derivatives similar to 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline, is a critical step in organic synthesis. For instance, the process of para-bromination of aromatic amines to produce 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline has been detailed, showcasing the significance of these processes in developing various synthetic pathways (Fox et al., 2003).
Advancements in Structural Elaboration
The structural elaboration of compounds like 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline has been investigated. For example, the cyclization-condensation between anilines and certain reactants leads to the formation of derivatives that can be further elaborated by electrophilic substitution. These developments have implications for the synthesis of more complex organic compounds (Marull & Schlosser, 2003).
Exploration in Catalytic Oxidation
Studies on catalytic oxidation, particularly using Fe3O4 magnetic nanoparticles, have included aniline compounds, which are structurally related to 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline. These studies help in understanding the removal of such compounds from aqueous solutions and offer insights into the broader applications of catalytic oxidation processes (Zhang et al., 2009).
Role in Film Formation
Research on compounds such as 4-(nonafluorobutyl)aniline and 4-(heptadecafluorooctyl)aniline, which are related to 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline, has shown their importance in monomolecular film formation. This area of research provides valuable insights into the surface properties and applications of these compounds (Yoshino et al., 1992).
Propiedades
IUPAC Name |
4-(4-bromophenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXSRJRCMPOQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



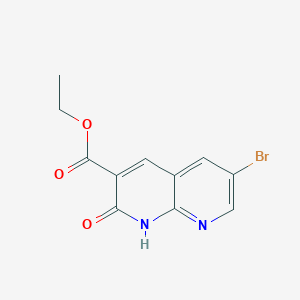
![3-[(3-Methylbenzyl)oxy]azetidine](/img/structure/B1393633.png)
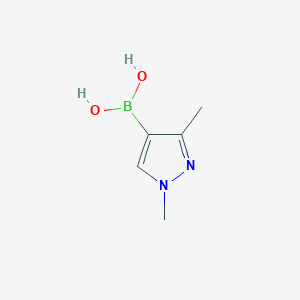

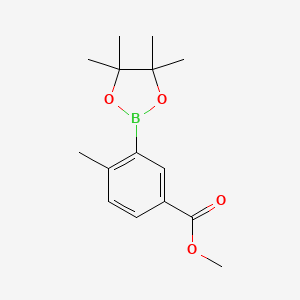
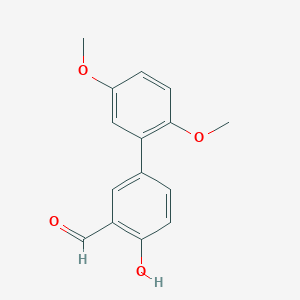
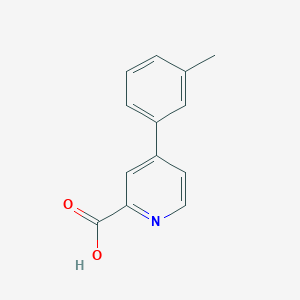
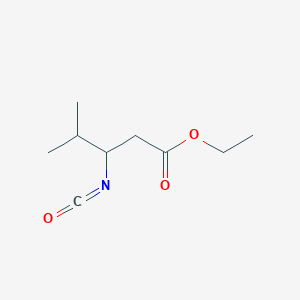



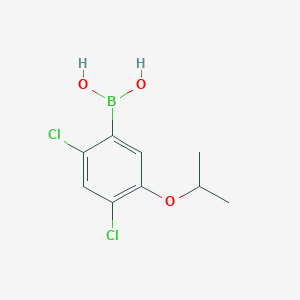
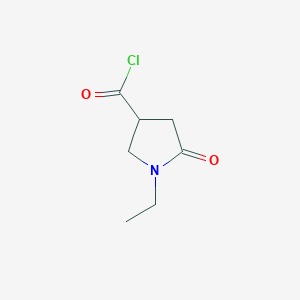
![Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B1393655.png)